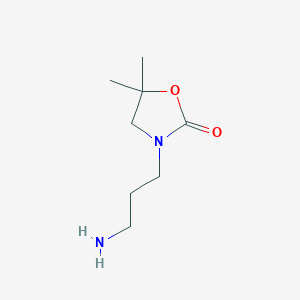
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of structurally similar Schiff base compounds. These are synthesized through the condensation of aldehydes with isonicotinic acid hydrazide, demonstrating a common strategy that might be applicable to the synthesis of N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide (Yang, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide often showcases interesting features like trans configurations and intermolecular hydrogen bonds, which contribute to their crystal packing and stability (Yang, 2007).
Chemical Reactions and Properties
The reactivity of a compound can be influenced by its functional groups. For example, Schiff bases, related to the target compound, demonstrate specific reactivity patterns, such as the formation of layers or networks through hydrogen bonds, which could predict the reactivity of N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide in chemical transformations (Yang, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For instance, the crystal structures of Schiff bases provide insights into the potential physical properties of N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, including its crystalline form and stability (Yang, 2007).
Chemical Properties Analysis
The chemical properties, like acidity, basicity, and reactivity with other chemicals, are crucial for understanding the compound's behavior in various environments. These properties can be elucidated through studies on related compounds, which demonstrate how structural elements influence chemical reactivity and interactions (Yang, 2007).
Aplicaciones Científicas De Investigación
Synthesis and Drug Development
A study explored the synthesis of polyfunctionalized piperidone oxime ethers and evaluated their cytotoxicity on human cervical carcinoma (HeLa) cells. This research suggests the potential of derivatives, including compounds related to N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, in anticancer drug synthesis (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Material Science and Supramolecular Chemistry
Isonicotinamide was employed as a supramolecular reagent in synthesizing copper(II) complexes, demonstrating its utility in the creation of inorganic–organic hybrid materials. This application underscores the versatility of isonicotinamide derivatives in materials science (Aakeröy, Beatty, Desper, O'Shea, & Valdés-Martínez, 2003).
Pharmacological Research
Research into 1-Methylnicotinamide, a derivative of nicotinamide and structurally related to isonicotinamide compounds, showed its therapeutic potential against acute gastric lesions. This highlights the relevance of nicotinamide derivatives in developing treatments for gastric conditions (Brzozowski, Konturek, Chłopicki, Śliwowski, Pawlik, Ptak-Belowska, Kwiecień, Drozdowicz, Pajdo, Slonimska, Konturek, & Pawlik, 2008).
Neurodegenerative Disease Research
N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide, a compound with structural features similar to N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide, was studied for its pharmacological properties as a 5-HT2A receptor inverse agonist. This research provides insights into developing treatments for conditions like schizophrenia and Alzheimer's disease (Vanover, Weiner, Makhay, Veinbergs, Gardell, Lameh, Del Tredici, Piu, Schiffer, Ott, Burstein, Uldam, Thygesen, Schlienger, Andersson, Son, Harvey, Powell, Geyer, Tolf, Brann, & Davis, 2006).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-11-3-4-13(10-14(11)17)19-16(20)12-5-6-18-15(9-12)22-8-7-21-2/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYWJZMRFBTWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCCOC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-(2-methoxyethoxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2497039.png)
![(E)-5-phenyl-3-((pyridin-3-ylmethylene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2497040.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)



![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)
![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)